3-Cyano-7-hydroxycoumarin
Overview
Description
3-Cyano-7-hydroxycoumarin is a compound that has garnered attention due to its potential biological activities and its role as an intermediate in organic synthesis. The presence of the cyano group at the 3-position and the hydroxy group at the 7-position on the coumarin nucleus imparts unique physical, chemical, and biological properties to the molecule .
Synthesis Analysis
The synthesis of 3-cyano-7-hydroxycoumarin derivatives can be achieved through various methods. One approach involves the oxidative cyanation of coumarins using potassium cyanide and elemental bromine, which introduces a 4-cyano group to the coumarin structure . Another method described for the synthesis of coumarin derivatives is the Perkin reaction, which involves the reaction of acetic anhydride with different aldehydes . Additionally, a one-pot synthesis in water starting from 2,4-dihydroxybenzaldehyde and malononitrile has been reported for the preparation of 7-hydroxy-3-carboxycoumarin, highlighting the use of aqueous media .
Molecular Structure Analysis
The molecular structure of 3-cyano-7-hydroxycoumarin has been investigated using experimental techniques such as FT-IR and FT-Raman spectroscopy, as well as theoretical methods like density functional theory (DFT). The optimized geometric structures and vibrational spectra were studied, and a high compatibility between experimental and calculated data was observed, confirming the molecular structure of the compound .
Chemical Reactions Analysis
3-Cyano-7-hydroxycoumarin can participate in various chemical reactions due to its reactive functional groups. For instance, it has been used to create conjugates with metronidazole, which may inhibit carbonic anhydrases and possess radiosensitizing effects . The compound's reactivity also allows for the formation of novel intermediates, such as (Z)-2-phenylimino-3-alkoxymethylchromene, which can be further converted into desired coumarin derivatives .
Physical and Chemical Properties Analysis
The introduction of electron-withdrawing substituents like the cyano group significantly affects the physical and chemical properties of coumarins. For example, the presence of a 4-cyano group results in a dramatic longwave shift in absorption and emission spectra, which is useful for applications such as measuring physiological pH values . The redox properties of coumarin derivatives have also been explored, with studies on their electrochemical behavior and electrocatalytic performance for reactions like oxygen reduction .
Scientific Research Applications
Molecular Structure and Vibrational Spectra Analysis
3-Cyano-7-hydroxycoumarin (3C7HC) has been studied for its molecular structure and vibrational spectra. Researchers have utilized both experimental (FT-IR and FT-R spectra) and theoretical (density functional method) approaches to understand the molecule's properties. This research is significant for comprehending the physical and chemical characteristics of 3C7HC (Sağlam, 2017).
Spectroscopy and pH Sensitivity
Studies on 7-hydroxycoumarins with electron-withdrawing substituents, including 3-cyano groups, have shown their utility in spectroscopy, particularly for pH measurement due to their intense fluorescence and significant shifts in absorption and emission wavelengths (Wolfbeis et al., 1985).
Carbonic Anhydrase Inhibition
3-Cyano-7-hydroxycoumarin has been investigated as a selective inhibitor of certain carbonic anhydrase isoforms. This property is significant for potential therapeutic applications in diseases like obesity and cancer, as these isoforms are involved in their pathology (Bonneau et al., 2013).
Synthesis and Structural Modification
Research on producing derivatives of 4-trifluoromethyl-7-hydroxycoumarin with electron-withdrawing groups, such as 3-cyano, has been carried out. This includes structural investigations like x-ray crystallographic studies, highlighting the importance of substituents on molecular geometry (Voznyi et al., 1992).
Biosensing Applications
3-Cyano-7-hydroxycoumarin and its derivatives have been studied for their potential in biosensing applications, especially in the detection and measurement of biologically relevant molecules. This includes their use in synthesizing fluorogenic probes for sensing biological thiols and proteases (Roubinet et al., 2015).
Cytochrome P450 Enzyme Research
This compound has been used in research on cytochrome P450 enzymes, specifically in studying the 7-hydroxylation of coumarin by liver microsomes. This has implications for understanding the metabolism of various substances in the body (Pelkonen et al., 2000).
Fluorometric Assay Development
3-Cyano-7-hydroxycoumarin has been used in developing fluorometric assays for cytochrome P-450-dependent mixed-function oxidases. This application is significant in pharmacological and toxicological studies (White, 1988).
Safety And Hazards
properties
IUPAC Name |
7-hydroxy-2-oxochromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO3/c11-5-7-3-6-1-2-8(12)4-9(6)14-10(7)13/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQYTHQDUDCJEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172596 | |
Record name | 3-Cyano-7-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-7-hydroxycoumarin | |
CAS RN |
19088-73-4 | |
Record name | 3-Cyano-7-hydroxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019088734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyano-7-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-7-hydroxycoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.